molecular formula C13H11ClN2 B11876870 5-Chloro-2-(pyridin-2-yl)indoline

5-Chloro-2-(pyridin-2-yl)indoline

Cat. No.: B11876870
M. Wt: 230.69 g/mol
InChI Key: RZNAANCLCUHULT-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-2-yl)indoline: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indoline ring substituted with a chlorine atom at the 5-position and a pyridin-2-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-2-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The specific conditions for the synthesis of this compound may involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Scientific Research Applications

Chemistry: 5-Chloro-2-(pyridin-2-yl)indoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery .

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections. Its unique structure allows it to bind to specific receptors and enzymes, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various commercial products .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

5-chloro-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11ClN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-7,13,16H,8H2

InChI Key

RZNAANCLCUHULT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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